2-Iodo-5-(trifluoromethoxy)pyrazine
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Overview
Description
2-Iodo-5-(trifluoromethoxy)pyrazine is an organic compound with the molecular formula C5H2F3IN2O. It is a pyrazine derivative, characterized by the presence of an iodine atom and a trifluoromethoxy group attached to the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-(trifluoromethoxy)pyrazine typically involves the introduction of the iodine and trifluoromethoxy groups onto the pyrazine ring. One common method is the halogenation of 2-chloro-5-(trifluoromethoxy)pyrazine, followed by a substitution reaction to replace the chlorine atom with an iodine atom. This can be achieved using reagents such as iodine and a suitable base under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the Suzuki-Miyaura coupling reaction. This reaction utilizes palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound, providing a versatile and efficient route for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5-(trifluoromethoxy)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) and potassium carbonate (K2CO3) in polar solvents.
Coupling Reactions: Palladium catalysts, organoboron compounds, and bases like potassium phosphate (K3PO4) in organic solvents.
Major Products:
Substitution Reactions: Formation of various substituted pyrazines.
Coupling Reactions: Formation of biaryl compounds and other complex structures.
Scientific Research Applications
2-Iodo-5-(trifluoromethoxy)pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: Its unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Iodo-5-(trifluoromethoxy)pyrazine involves its interaction with specific molecular targets. The trifluoromethoxy group imparts unique electronic properties, enhancing the compound’s ability to interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
- 2-Iodo-5-trifluoromethyl-pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
Comparison: 2-Iodo-5-(trifluoromethoxy)pyrazine is unique due to the presence of both iodine and trifluoromethoxy groups, which confer distinct electronic and steric properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C5H2F3IN2O |
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Molecular Weight |
289.98 g/mol |
IUPAC Name |
2-iodo-5-(trifluoromethoxy)pyrazine |
InChI |
InChI=1S/C5H2F3IN2O/c6-5(7,8)12-4-2-10-3(9)1-11-4/h1-2H |
InChI Key |
MDRWCMCAMDZZBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)I)OC(F)(F)F |
Origin of Product |
United States |
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